Tert-butyl 4,4-difluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4,4-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17F2NO2 and a molecular weight of 221.24 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of two fluorine atoms at the 4-position and a tert-butyl ester group at the 1-position
Preparation Methods
The synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate typically involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with a fluorinating agent . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
Tert-butyl 4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Scientific Research Applications
Tert-butyl 4,4-difluoropiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoropiperidine-1-carboxylate depends on its specific application and the molecular targets involved. In drug discovery, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, contributing to its effectiveness .
Comparison with Similar Compounds
Tert-butyl 4,4-difluoropiperidine-1-carboxylate can be compared with other fluorinated piperidine derivatives, such as:
Tert-butyl 4-bromo-4,4-difluoropiperidine-1-carboxylate: This compound has a bromine atom at the 4-position instead of fluorine, which can lead to different reactivity and applications.
Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can impart desirable properties such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
tert-butyl 4,4-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBBBPZPEBZLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281652-10-6 |
Source
|
Record name | tert-Butyl 4,4-difluoropiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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